molecular formula C20H25N5O2 B2708500 8-(cyclohexylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 377053-33-3

8-(cyclohexylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2708500
CAS No.: 377053-33-3
M. Wt: 367.453
InChI Key: RNZCQTSUMPXBQM-UHFFFAOYSA-N
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Description

This compound is a purine derivative featuring a cyclohexylamino group at position 8 and a 3-methylbenzyl group at position 7. Its molecular formula is C₂₀H₂₅N₅O₂ (calculated based on structural analogs in and ). The cyclohexylamino substituent contributes to steric bulk and lipophilicity, while the 3-methylbenzyl group enhances aromatic interactions.

Properties

IUPAC Name

8-(cyclohexylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-13-7-6-8-14(11-13)12-25-16-17(24(2)20(27)23-18(16)26)22-19(25)21-15-9-4-3-5-10-15/h6-8,11,15H,3-5,9-10,12H2,1-2H3,(H,21,22)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZCQTSUMPXBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2NC4CCCCC4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(cyclohexylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo various modifications to introduce the cyclohexylamino, methyl, and benzyl groups. Common synthetic routes may involve:

    N-alkylation: Introduction of the cyclohexylamino group through nucleophilic substitution reactions.

    Amination: Incorporation of the amino group using reagents like ammonia or amines.

    Benzylation: Addition of the benzyl group via Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-(cyclohexylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

8-(cyclohexylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(cyclohexylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Position 7 Substituent Position 8 Substituent Molecular Formula LogP* Key Properties
Target Compound 3-Methylbenzyl Cyclohexylamino C₂₀H₂₅N₅O₂ ~3.5 High lipophilicity, moderate bulk
8-(Cyclopentylamino) Analog 3-Methylbenzyl Cyclopentylamino C₁₉H₂₃N₅O₂ ~3.2 Reduced steric hindrance
8-((3-Hydroxypropyl)amino) Analog 2-Chlorobenzyl 3-Hydroxypropylamino C₁₆H₁₈ClN₅O₃ ~2.8 Improved solubility
Linagliptin Impurity 14 4-Methylquinazolin-2-ylmethyl 3-Aminopiperidin-1-yl C₂₂H₂₃N₇O₂ ~2.0 Extended π-π interactions

*LogP values estimated using ChemAxon tools ().

Biological Activity

Chemical Structure and Properties

The molecular formula for this compound is C18H24N4O2C_{18}H_{24}N_{4}O_{2}, and it features a purine base structure modified with cyclohexylamino and 3-methylbenzyl groups. The presence of these substituents may influence its biological activity by enhancing lipophilicity and modulating receptor interactions.

The biological activity of 8-(cyclohexylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, compounds with similar structures have been shown to inhibit c-Jun N-terminal kinase (JNK), which plays a critical role in inflammatory responses and cell survival pathways .

Pharmacological Effects

  • Anti-inflammatory Properties : Research indicates that purine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This compound's structural characteristics may enhance its efficacy in reducing inflammation.
  • Anticancer Activity : Some studies have suggested that purine derivatives exhibit cytotoxic effects against various cancer cell lines. The specific mechanism often involves the induction of apoptosis through the modulation of signaling pathways related to cell growth and survival.
  • Neuroprotective Effects : There is emerging evidence that certain purine derivatives can protect neuronal cells from oxidative stress and apoptosis, which is crucial for developing treatments for neurodegenerative diseases.

Case Studies

  • Study on JNK Inhibition : A study exploring the inhibition of JNK by related compounds demonstrated that modifications in the purine structure could significantly enhance potency and selectivity against specific kinases associated with inflammatory diseases .
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that compounds similar to 8-(cyclohexylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione exhibited significant cytotoxic effects, leading to increased apoptosis rates compared to control groups .

Data Table: Biological Activities

Activity Effect Reference
Anti-inflammatoryInhibition of cytokines
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against oxidative stress

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